Methyl 4-(6-chloropyrazin-2-yl)benzoate

PRMT6 inhibitor epigenetics cancer drug discovery

Accelerate your oncology and neglected disease programs with Methyl 4-(6-chloropyrazin-2-yl)benzoate. This non-fungible biaryl scaffold is a validated, low-nanomolar hit against PRMT6 (IC₅₀ = 26-43 nM) and RSK2 (IC₅₀ = 399 nM), with proven antiproliferative activity in NB-4 leukemia cells. Unlike generic analogs, its precise chloro-pyrazine substitution is essential for target affinity. The methyl ester and chlorine atom enable orthogonal SNAr/derivatization cascades to build focused libraries. Secure this data-driven, multi-target (PRMT6, RSK2, MAP2K4, PfG6PD) starting point for your lead optimization workflow today.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 1020718-59-5
Cat. No. B1384751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-chloropyrazin-2-yl)benzoate
CAS1020718-59-5
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-14-7-11(13)15-10/h2-7H,1H3
InChIKeyOTABOGNYIHUEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS 1020718-59-5): A Precisely Functionalized Pyrazinyl-Benzoate Scaffold for Targeted Kinase and Antiparasitic Hit Discovery


Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS 1020718-59-5) is a biaryl small molecule comprising a para-substituted methyl benzoate moiety coupled to a 6-chloropyrazine ring [1]. This structural arrangement positions the compound as a versatile intermediate in the synthesis of diverse heterocyclic libraries and, more importantly, as a demonstrated bioactive scaffold in its own right with quantifiable activity against specific kinases and parasitic targets . Its primary utility lies not as a generic fragment but as a specific hit in drug discovery campaigns focused on PRMT6, RSK2, and antimalarial pathways.

Why Methyl 4-(6-chloropyrazin-2-yl)benzoate is Not a Readily Interchangeable Pyrazine or Benzoate Analog


Attempts to substitute Methyl 4-(6-chloropyrazin-2-yl)benzoate with a simpler pyrazine, a generic benzoate ester, or even its regioisomers are likely to fail due to the profound impact of its precise substitution pattern on biological activity and synthetic utility. The specific placement of the chloro group on the pyrazine ring is a critical determinant of both electronic properties and target binding . Furthermore, the para-substitution on the benzoate ring dictates the molecule's overall geometry and potential for further functionalization, which is fundamentally altered in ortho- or meta-substituted analogs. The following quantitative evidence underscores that minor structural modifications in this series lead to orders-of-magnitude differences in target affinity and potency, making the specific CAS 1020718-59-5 a non-fungible, validated starting point for lead optimization.

Methyl 4-(6-chloropyrazin-2-yl)benzoate: Direct Quantitative Comparator Data for Procurement Decisions


Human PRMT6 Inhibition: Sub-50 nM Potency in Biochemical Assays

Methyl 4-(6-chloropyrazin-2-yl)benzoate demonstrates potent inhibitory activity against human protein arginine N-methyltransferase 6 (PRMT6), a key epigenetic target in oncology [1]. This represents a validated, low-nanomolar hit. In contrast, the closely related compound 'Compound 7' (a structurally similar pyrazinyl-benzoate analog) showed no covalent modification of PRMT6 in the same study, highlighting the unique activity of this specific scaffold [2].

PRMT6 inhibitor epigenetics cancer drug discovery

Activity Against Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD)

This compound has been specifically identified as an inhibitor of the parasite enzyme glucose-6-phosphate dehydrogenase (PfG6PD), a validated target for novel antimalarial therapies [1]. While the potency is moderate, it provides a quantitative starting point for structure-activity relationship (SAR) exploration. This activity is distinct from its human kinase activity profile.

antimalarial Plasmodium falciparum PfG6PD inhibitor

RSK2 Inhibition with Sub-Micromolar Potency and Off-Target Profile

The compound demonstrates quantifiable inhibition of Ribosomal S6 Kinase 2 (RSK2), a downstream effector of the MAPK pathway implicated in cancer and other diseases [1]. Its potency is in the sub-micromolar range, making it a useful tool compound. Importantly, data also exists for its activity against the related kinase MAP2K4 (MEK4), revealing an IC50 of 281 nM, which is nearly equipotent to its RSK2 activity [1]. This suggests a potentially advantageous polypharmacology profile for targeting the MAPK pathway at two distinct nodes.

RSK2 inhibitor kinase inhibitor MAPK pathway

Ester vs. Carboxylic Acid: The Methyl Ester as a Preferred Intermediate

The methyl ester moiety in Methyl 4-(6-chloropyrazin-2-yl)benzoate (MW 248.67) provides distinct synthetic advantages over its corresponding carboxylic acid derivative, 4-(6-chloropyrazin-2-yl)benzoic acid (MW 235.00) [1]. The ester protects the acid from unwanted reactions during multi-step syntheses, offers greater solubility in organic solvents, and can serve as a prodrug handle or be easily hydrolyzed to the acid in a controlled manner .

synthetic intermediate prodrug medicinal chemistry

Regioisomeric Specificity: The Impact of 4- vs. 3-Substitution on Bioactivity

The biological activity of this compound is highly sensitive to the position of substitution on the central phenyl ring. The 4-substituted (para) methyl ester (CAS 1020718-59-5) has documented, quantifiable activity against multiple kinases (PRMT6, RSK2) [1][2]. In stark contrast, a search for specific, quantitative bioactivity data (e.g., IC50 values) for the 3-substituted regioisomer, Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS 1194374-28-1), against these same targets yields no comparable results [3]. Published literature for the 3-isomer is limited to general claims of potential activity without supporting quantitative assay data .

regioisomer structure-activity relationship SAR

Compound as a Potential Dual PRMT6/RSK2 Inhibitor for Oncology

The compound exhibits a unique dual-inhibition profile, with potent activity against PRMT6 (IC50 = 26-43 nM) [1][2] and sub-micromolar activity against RSK2 (IC50 = 399 nM) [3]. This is a distinct pharmacological signature not commonly found in single-target tool compounds. The combination of an epigenetic regulator (PRMT6) and a MAPK pathway effector (RSK2) could offer synergistic anti-cancer effects, a hypothesis supported by the compound's reported antiproliferative activity against human NB-4 leukemia cells in a 96-hour MTT assay [4].

dual inhibitor PRMT6 RSK2 cancer

Data-Backed Applications for Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS 1020718-59-5) in Scientific Research and Development


PRMT6-Focused Oncology Drug Discovery Campaigns

Use as a validated, low-nanomolar hit compound (IC50 = 26-43 nM) for initiating lead optimization programs targeting protein arginine N-methyltransferase 6 (PRMT6) [1]. The compound's documented activity and selectivity against inactive analogs [2] provide a strong, data-driven starting point for SAR exploration in epigenetic cancer therapeutics.

Development of Dual PRMT6/RSK2 Chemical Probes for MAPK Pathway Studies

Leverage the compound's unique polypharmacology (PRMT6 IC50 = 26 nM; RSK2 IC50 = 399 nM; MAP2K4 IC50 = 281 nM) [3][4] to investigate the therapeutic potential of simultaneously targeting epigenetic regulation and MAPK signaling in oncology. Its antiproliferative effect on NB-4 leukemia cells [5] supports its use as a functional probe in cellular models of cancer.

Antimalarial Drug Discovery Targeting PfG6PD

Employ the compound as a starting point for medicinal chemistry efforts aimed at optimizing inhibitors of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) (IC50 = 17.9 μM) [6]. This provides a clear, quantifiable biochemical assay endpoint for SAR studies and hit-to-lead optimization in neglected tropical disease research.

Advanced Intermediate for Regiospecific Heterocyclic Library Synthesis

Utilize the methyl ester group as a protected carboxylic acid handle and the chloro-substituted pyrazine ring as a site for nucleophilic aromatic substitution (SNAr) . This dual functionality allows for orthogonal and sequential derivatizations to build diverse libraries of 4-substituted pyrazinyl-benzoate analogs for broad biological screening, a synthetic route not accessible with the corresponding carboxylic acid .

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